1-Boc-2-phenyl-4-piperidinone 1-Boc-2-phenyl-4-piperidinone
Brand Name: Vulcanchem
CAS No.: 849928-30-9
VCID: VC2904896
InChI: InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(18)11-14(17)12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=CC=C2
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol

1-Boc-2-phenyl-4-piperidinone

CAS No.: 849928-30-9

Cat. No.: VC2904896

Molecular Formula: C16H21NO3

Molecular Weight: 275.34 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-2-phenyl-4-piperidinone - 849928-30-9

Specification

CAS No. 849928-30-9
Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
IUPAC Name tert-butyl 4-oxo-2-phenylpiperidine-1-carboxylate
Standard InChI InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(18)11-14(17)12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3
Standard InChI Key UMUHNUZMXNXCMV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=CC=C2

Introduction

Chemical Identification and Structure

1-Boc-2-phenyl-4-piperidinone is a piperidinone derivative characterized by a unique molecular structure featuring a six-membered heterocyclic ring containing a nitrogen atom, a carbonyl group, a phenyl substituent, and a Boc protecting group. The compound is officially identified by the following parameters:

Basic Chemical Identifiers

ParameterValue
CAS Number849928-30-9
Molecular FormulaC₁₆H₂₁NO₃
Molecular Weight275.34 g/mol
IUPAC Nametert-butyl 4-oxo-2-phenylpiperidine-1-carboxylate

Structural Identifiers

ParameterValue
Standard InChIInChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(18)11-14(17)12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3
Standard InChIKeyUMUHNUZMXNXCMV-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=CC=C2

The compound's structure consists of a piperidinone ring with a phenyl group attached at position 2 and a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom at position 1. The carbonyl group is located at position 4 of the piperidinone ring .

Physical and Chemical Properties

1-Boc-2-phenyl-4-piperidinone exhibits specific physical and chemical properties that are relevant to its handling, storage, and application in research settings. The following table summarizes the available physical and chemical property data:

Physical Properties

PropertyValue
Physical StateNot specified in available data
Density1.1 ± 0.1 g/cm³
Boiling Point400.8 ± 45.0 °C at 760 mmHg
Melting PointNot specified in available data
Flash Point196.2 ± 28.7 °C
Index of Refraction1.532
Vapor Pressure0.0 ± 0.9 mmHg at 25°C

Chemical Properties

PropertyValue
LogP2.21
PSA (Polar Surface Area)46.61000
SolubilitySpecific solubility data not available
Storage Conditions2-8°C, away from moisture, sealed storage

The compound demonstrates a relatively high boiling point and flash point, suggesting good thermal stability under standard laboratory conditions . The LogP value of 2.21 indicates moderate lipophilicity, which may influence its solubility and partitioning behavior in different solvents and biological systems .

Preparation and Stock Solutions

For research applications, proper preparation of stock solutions is critical to ensure accurate experimental results. The following table provides guidance for preparing stock solutions of 1-Boc-2-phenyl-4-piperidinone at different concentrations:

Stock Solution Preparation Table

Concentration1 mg5 mg10 mg
1 mM3.6319 mL18.1594 mL36.3187 mL
5 mM0.7264 mL3.6319 mL7.2637 mL
10 mM0.3632 mL1.8159 mL3.6319 mL

When preparing stock solutions, it is recommended to select the appropriate solvent based on the compound's solubility. Once prepared, stock solutions should be stored separately to avoid degradation from repeated freezing and thawing cycles. For optimal stability, solutions stored at -80°C should be used within 6 months, while those stored at -20°C should be used within 1 month .

To increase solubility, heating the tube to 37°C followed by oscillation in an ultrasonic bath may be beneficial . Specific solvent recommendations should be based on the intended application and experimental conditions.

SupplierPackage SizePrice Range (USD)
MACKLIN100 mg11.43
MACKLIN250 mg23.43
MACKLIN1 g66.00
MACKLIN5 g329.71
Picasso-e100 mg21.57
Picasso-e250 mg44.71
Picasso-e1 g126.57
Picasso-e5 g630.29
Picasso-e10 g1260.29
Picasso-e25 g2520.57

These price points reflect the compound's status as a specialty research chemical rather than a bulk industrial chemical . When purchasing this compound, researchers should verify the certificate of analysis and purity specifications provided by the supplier to ensure suitability for their specific application.

Product Specifications

Typical specifications for commercially available 1-Boc-2-phenyl-4-piperidinone include:

SpecificationStandard Value
Purity≥95%
AppearanceNot consistently specified
Storage Recommendations2-8°C, away from moisture, sealed storage
Shipping ConditionsEvaluation sample solution: shipped with blue ice. Other sizes: room temperature or with blue ice upon request

Product specifications may vary between suppliers, and researchers should consult the specific supplier's documentation for detailed information .

Applications in Research and Synthesis

1-Boc-2-phenyl-4-piperidinone serves several important functions in chemical research and pharmaceutical development. Its applications can be categorized as follows:

Organic Synthesis Applications

The compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of complex molecules. Its structure, featuring a piperidinone ring with a phenyl substituent and a Boc protecting group, makes it valuable for constructing more complex molecular architectures .

The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom serves as a temporary protecting group that can be selectively removed under acidic conditions, allowing for subsequent modification of the nitrogen position while preserving other functional groups in the molecule. This selective chemistry makes 1-Boc-2-phenyl-4-piperidinone particularly useful in multi-step synthetic pathways .

Structural Relationships and Comparisons

1-Boc-2-phenyl-4-piperidinone belongs to a family of piperidinone derivatives that have various applications in chemical research. Understanding its relationship to other similar compounds provides context for its specific uses and properties.

Structural Distinctions

The key structural features that distinguish 1-Boc-2-phenyl-4-piperidinone include:

  • The presence of a phenyl group at position 2 of the piperidinone ring

  • The Boc protecting group on the nitrogen atom

  • The carbonyl group at position 4 of the piperidinone ring

These structural features confer specific chemical reactivity patterns that make it useful for particular synthetic applications. The phenyl group provides opportunities for further functionalization through various aromatic substitution reactions, while the Boc group allows for controlled deprotection of the nitrogen atom .

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